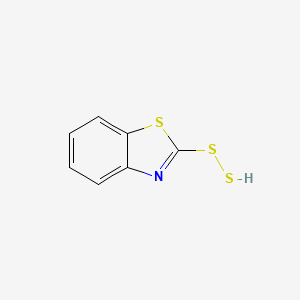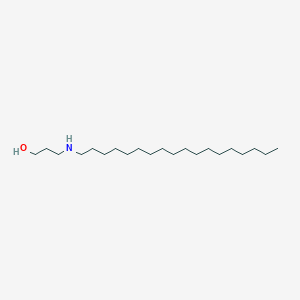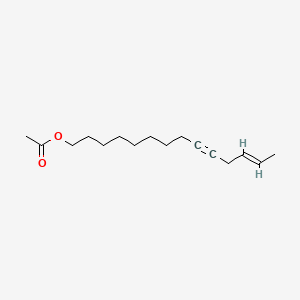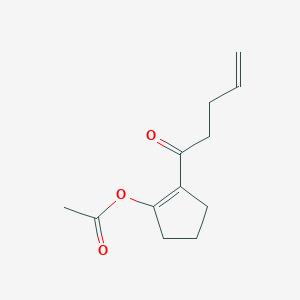
5-(alpha-Methyl-3,4,5-trimethoxybenzylidene)rhodanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(alpha-Methyl-3,4,5-trimethoxybenzylidene)rhodanine is an organic compound with the molecular formula C13H13NO4S2 It is known for its unique structure, which includes a rhodanine core and a trimethoxybenzylidene moiety
Vorbereitungsmethoden
The synthesis of 5-(alpha-Methyl-3,4,5-trimethoxybenzylidene)rhodanine typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with rhodanine in the presence of a base . The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
5-(alpha-Methyl-3,4,5-trimethoxybenzylidene)rhodanine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Wissenschaftliche Forschungsanwendungen
5-(alpha-Methyl-3,4,5-trimethoxybenzylidene)rhodanine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its bioactive properties.
Wirkmechanismus
The mechanism of action of 5-(alpha-Methyl-3,4,5-trimethoxybenzylidene)rhodanine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
5-(alpha-Methyl-3,4,5-trimethoxybenzylidene)rhodanine can be compared with other similar compounds, such as:
- 5-(3,4-Dimethoxybenzylidene)rhodanine
- 5-(2,3-Dimethoxybenzylidene)rhodanine
- 3-Butyl-5-(2,3,4-trimethoxybenzylidene)rhodanine
- 3-Butyl-5-(3,4-dimethoxybenzylidene)rhodanine
These compounds share structural similarities but differ in the number and position of methoxy groups on the benzylidene moiety. The unique arrangement of these groups in this compound contributes to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
73855-62-6 |
|---|---|
Molekularformel |
C14H15NO4S2 |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
(5Z)-2-sulfanylidene-5-[1-(3,4,5-trimethoxyphenyl)ethylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H15NO4S2/c1-7(12-13(16)15-14(20)21-12)8-5-9(17-2)11(19-4)10(6-8)18-3/h5-6H,1-4H3,(H,15,16,20)/b12-7- |
InChI-Schlüssel |
VUCTYMMRFTUOOG-GHXNOFRVSA-N |
Isomerische SMILES |
C/C(=C/1\C(=O)NC(=S)S1)/C2=CC(=C(C(=C2)OC)OC)OC |
Kanonische SMILES |
CC(=C1C(=O)NC(=S)S1)C2=CC(=C(C(=C2)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


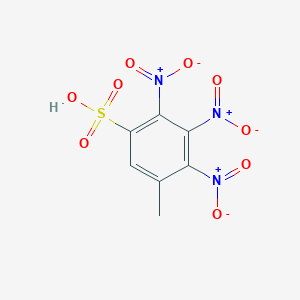
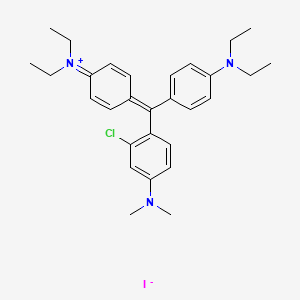

![[4-[2-(diethylamino)ethoxy]phenyl]-[2-(2,4,6-trimethylphenyl)-1-benzofuran-3-yl]methanone;hydrochloride](/img/structure/B14460576.png)
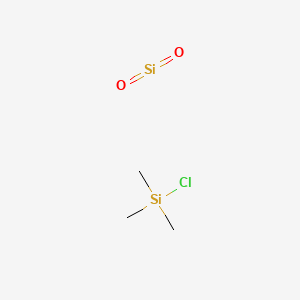
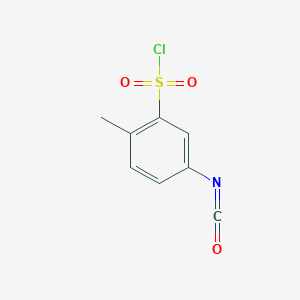


![14-Methyl-16-oxabicyclo[10.3.1]hexadec-12-ene](/img/structure/B14460594.png)
